(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-15(20)11-19-13-9-5-6-10-14(13)23-17(19)18-16(21)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIXHVBRAUEWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced via an acylation reaction, where the benzo[d]thiazole derivative is reacted with cyclohexanecarbonyl chloride in the presence of a base like pyridine or triethylamine.
Formation of the Imine: The imine linkage is formed by reacting the acylated benzo[d]thiazole with an amine under dehydrating conditions, often using a dehydrating agent like molecular sieves or anhydrous magnesium sulfate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The benzo[d]thiazole moiety is known to interact with biological targets, making derivatives of this compound promising candidates for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating infections, cancer, and other diseases where benzo[d]thiazole derivatives have shown activity.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, inhibiting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the compound may inhibit enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares a benzo[d]thiazole core with derivatives reported in the literature. Key structural differences lie in the substituents and stereochemistry:
Key Observations :
- The cyclohexanecarbonyl group in the target compound introduces steric bulk and lipophilicity, contrasting with electron-withdrawing groups (e.g., nitro, halogens) in analogs .
- The Z-configuration optimizes spatial alignment for interactions with biological targets, as seen in analogs with enhanced inhibitory activity .
Reactivity Trends :
- The methyl ester group in the target compound exhibits faster hydrolysis rates compared to ethyl esters in analogs like Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate due to reduced steric hindrance .
- The cyclohexanecarbonyl imino group enhances stability against nucleophilic attack relative to nitrobenzylidene derivatives .
Physicochemical Properties
Key Observations :
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., halogens, nitro) enhance enzyme inhibition by polarizing the imino bond .
- Bulky substituents (e.g., cyclohexanecarbonyl) improve target selectivity but reduce potency compared to smaller groups .
Biological Activity
(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a thiazole ring, an imino group, and an acetate moiety. These functional groups suggest potential interactions with various biological targets.
Key Structural Features:
- Thiazole Ring: Known for its pharmacological properties.
- Imino Group: May enhance binding affinity to biological targets.
- Acetate Moiety: Often involved in metabolic processes.
The precise mechanisms of action for this compound are not fully elucidated. However, thiazole derivatives are generally known to exhibit activities such as enzyme inhibition, interaction with DNA/RNA, and modulation of signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring can enhance potency against specific cancer types.
Case Study:
A study on related thiazole compounds demonstrated selective inhibition of carbonic anhydrase II (hCA II), which is implicated in tumor growth and metastasis. Inhibition constants (K_i values) were reported in the range of 57.7–98.2 µM, suggesting promising anticancer activity .
Antibacterial Activity
Thiazole derivatives are also being explored for their antibacterial properties. The presence of the sulfamoyl group in similar compounds indicates potential applications in developing antibacterial agents. The interaction with bacterial enzymes could lead to effective treatments against resistant strains.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
